molecular formula C10H10FNO2 B049027 N-(4-Acetyl-3-fluorophenyl)acetamide CAS No. 112279-55-7

N-(4-Acetyl-3-fluorophenyl)acetamide

Cat. No.: B049027
CAS No.: 112279-55-7
M. Wt: 195.19 g/mol
InChI Key: UIGNOZXFBHBXCU-UHFFFAOYSA-N
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Description

N-(4-Acetyl-3-fluorophenyl)acetamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-3-fluorophenyl)acetamide typically involves the acetylation of 4-amino-3-fluoroacetophenone. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-Acetyl-3-fluorobenzoic acid.

    Reduction: 4-(1-Hydroxyethyl)-3-fluoroaniline.

    Substitution: 4-Acetyl-3-methoxyaniline.

Scientific Research Applications

N-(4-Acetyl-3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Acetyl-3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The acetyl and fluorine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity to target proteins or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetyl-2-fluorophenyl)acetamide
  • N-(4-Acetyl-3-chlorophenyl)acetamide
  • N-(4-Acetyl-3-bromophenyl)acetamide

Uniqueness

N-(4-Acetyl-3-fluorophenyl)acetamide is unique due to the presence of the fluorine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Biological Activity

N-(4-Acetyl-3-fluorophenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a fluorine atom on a phenyl ring. Its structural formula can be represented as follows:

C9H10FNO2\text{C}_9\text{H}_{10}\text{F}\text{N}O_2

The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets, particularly enzymes. The acetyl and fluorine groups facilitate hydrogen bonding and hydrophobic interactions, respectively, which can enhance binding affinity to proteins or enzymes involved in various biological processes .

Biological Activities

1. Antimicrobial Activity

Research has indicated that acetamides, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects against Klebsiella pneumoniae, demonstrating that derivatives of acetamides possess promising antibacterial activity . The minimum inhibitory concentration (MIC) for related compounds was determined, showcasing their potential as therapeutic agents.

CompoundMIC (µg/mL)Target Pathogen
A132Klebsiella pneumoniae
A216Klebsiella pneumoniae

2. Cytotoxicity and Pharmacokinetics

In vitro studies have assessed the cytotoxicity of this compound and its derivatives. These studies revealed favorable results regarding cytotoxic profiles, suggesting that the compound may be safe for further development as a drug candidate . Pharmacokinetic evaluations indicated good absorption and distribution characteristics, making it a viable candidate for oral administration.

Case Studies

Case Study 1: Antibacterial Activity against Klebsiella pneumoniae

A comparative study focused on two acetamide derivatives: N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The latter exhibited superior antibacterial activity due to enhanced stability imparted by the chloro group, which improved binding to penicillin-binding proteins .

Case Study 2: In Vivo Imaging Applications

Another study explored the use of radiolabeled derivatives for imaging purposes in tumor xenografts. The compound [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide showed high affinity for sigma receptors in vivo, indicating potential applications in cancer diagnostics .

Properties

IUPAC Name

N-(4-acetyl-3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGNOZXFBHBXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562304
Record name N-(4-Acetyl-3-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-55-7
Record name N-(4-Acetyl-3-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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